Decanoyl-10,10,10,d3-L-carnitine Chloride
Description
Overview of Acylcarnitine Metabolic Pathways and Their Biological Significance
Acylcarnitines are a class of compounds that are essential for the metabolism of fatty acids. They are formed when a fatty acid is attached to L-carnitine, a quaternary ammonium (B1175870) compound that is synthesized in the liver and kidneys. This process is crucial for the transport of long-chain fatty acids from the cytoplasm into the mitochondria, where they undergo β-oxidation to produce energy in the form of ATP. mdpi.comnih.govnih.govmdpi.comnih.gov
The biological significance of acylcarnitine metabolic pathways extends beyond energy production. These pathways are also involved in:
Detoxification: Acylcarnitines help to remove excess and potentially toxic acyl-CoA species from within the mitochondria.
Modulation of Gene Expression: Acyl-CoAs, the precursors of acylcarnitines, can acylate proteins and influence the activity of transcription factors.
Cell Signaling: Acylcarnitines themselves can act as signaling molecules, influencing various cellular processes.
Disruptions in acylcarnitine metabolism are associated with a number of inherited metabolic disorders, collectively known as fatty acid oxidation disorders (FAODs). mdpi.comnih.govwv.gov These disorders can lead to a wide range of clinical symptoms, including muscle weakness, heart problems, and hypoglycemia. The analysis of acylcarnitine profiles in blood and urine is a key diagnostic tool for these conditions. mdpi.comnih.gov
Rationale for Utilizing Deuterated Acylcarnitines as Probes in Advanced Metabolic Research
Stable isotope tracers have become indispensable tools in metabolic research, providing unparalleled insights into the dynamic nature of metabolic pathways. nih.gov Deuterium (B1214612) (²H), a stable isotope of hydrogen, is a commonly used tracer due to its relative ease of incorporation into organic molecules and its detectability by mass spectrometry.
The use of deuterated acylcarnitines, such as Decanoyl-10,10,10,d3-L-carnitine Chloride, offers several advantages in metabolic research:
Tracing Metabolic Fates: By introducing a deuterated acylcarnitine into a biological system, researchers can track its conversion to other metabolites, providing a detailed map of the metabolic pathways involved.
Quantification of Metabolite Levels: Deuterated acylcarnitines are widely used as internal standards in mass spectrometry-based quantitative analyses. nih.govcaymanchem.commedchemexpress.com Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be added to a biological sample at a known concentration to allow for precise and accurate quantification of the endogenous (non-deuterated) compound. This is particularly important for clinical diagnostic applications where accurate measurement of metabolite levels is crucial.
Flux Analysis: Stable isotope tracers can be used to measure the rate of flow, or flux, through a metabolic pathway. This information is critical for understanding how metabolic pathways are regulated and how they respond to different physiological and pathological conditions.
The data in the table below illustrates the principle of using a deuterated internal standard for quantification.
| Analyte | Endogenous Concentration (μM) | Deuterated Internal Standard Added (μM) | Mass Spectrometry Signal Ratio (Endogenous/Internal Standard) | Calculated Endogenous Concentration (μM) |
| Decanoyl-L-carnitine | Unknown | 1.0 | 2.5 | 2.5 |
| Decanoyl-L-carnitine | Unknown | 1.0 | 0.5 | 0.5 |
Specific Research Relevance of Decanoyl-L-carnitine and its Deuterated Analogues in Metabolic Investigations
Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a significant role in the diagnosis and monitoring of certain fatty acid oxidation disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. nih.govnih.gov In individuals with MCAD deficiency, the enzyme responsible for the breakdown of medium-chain fatty acids is defective, leading to an accumulation of medium-chain acylcarnitines, including decanoylcarnitine (B1670086), in the blood. nih.govnih.gov
The quantification of Decanoyl-L-carnitine in newborn screening programs is a critical tool for the early detection of MCAD deficiency, allowing for timely intervention and management of the condition. nih.govnih.gov The use of this compound as an internal standard in these assays ensures the accuracy and reliability of the results. nih.govcaymanchem.commedchemexpress.com
The table below presents hypothetical data illustrating the typical levels of Decanoyl-L-carnitine in different populations, highlighting its utility as a biomarker for MCAD deficiency.
| Patient Group | Decanoyl-L-carnitine Concentration (μM) |
| Healthy Newborns | < 0.5 |
| Newborns with MCAD Deficiency | 2.0 - 20.0 |
| Treated MCAD Patients | 0.5 - 2.0 |
Recent research has also implicated altered levels of Decanoyl-L-carnitine in other metabolic conditions. For instance, elevated levels have been observed in patients with cardiovascular disease and stroke, suggesting a potential role for this metabolite in the pathophysiology of these conditions. researchgate.net Further research utilizing precise quantitative methods, facilitated by the use of its deuterated analogue, is needed to fully elucidate the role of Decanoyl-L-carnitine in these and other diseases.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H34ClNO4 |
|---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(10,10,10-trideuteriodecanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1/i1D3; |
InChI Key |
KETNUEKCBCWXCU-QNYOVWSSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Derivatization Strategies for Decanoyl 10,10,10,d3 L Carnitine Chloride
Methodologies for Stereoselective Synthesis of L-Carnitine Esters
The creation of the L-carnitine backbone is the foundational step, which must yield the correct (R)-enantiomer, as it is the biologically active form. Several strategies have been developed to achieve high enantiomeric purity.
One prominent industrial method involves the enantioselective reduction of a 4-chloro-3-oxobutyrate derivative. epo.org This process typically employs mono- or bimetallic ruthenium catalysts to stereoselectively reduce the ketone, yielding ethyl (R)-4-chloro-3-hydroxybutyrate. epo.orgresearchgate.net This chiral intermediate is then reacted with trimethylamine (B31210), which displaces the chloride and forms the quaternary ammonium (B1175870) group characteristic of carnitine. epo.org Subsequent hydrolysis of the ester group yields L-carnitine. epo.org
Alternative stereoselective routes often start from a chiral pool, utilizing naturally occurring chiral molecules. For instance, L-carnitine can be synthesized from (S)-3-hydroxybutyrolactone. google.com In this process, the hydroxyl group is activated (e.g., by converting it to a methane (B114726) sulfonate ester), creating a good leaving group. Treatment with trimethylamine then proceeds via an intramolecular displacement, resulting in an inversion of configuration at the chiral center and opening of the lactone ring to form L-carnitine with the desired (R)-configuration. google.com Other approaches have utilized precursors like (R)-malic acid to achieve the desired stereochemistry. researchgate.net
Once the stereochemically pure L-carnitine core is synthesized, the final step is esterification to attach the decanoyl chain. A common laboratory method for forming L-carnitine esters involves activating the corresponding fatty acid. researchgate.net For the target molecule, deuterated decanoic acid would be converted to an activated form, such as an acyl chloride or an N-acyl imidazole, which then readily reacts with the hydroxyl group of L-carnitine to form the desired ester, Decanoyl-10,10,10,d3-L-carnitine Chloride. researchgate.netgoogle.com
| Method | Key Precursor | Key Reaction Step | Advantages |
|---|---|---|---|
| Asymmetric Reduction | Alkyl 4-chloro-3-oxobutyrate | Enantioselective reduction using a chiral catalyst (e.g., Ru-based) | High yield and enantiomeric purity; suitable for industrial scale. epo.org |
| Chiral Pool Synthesis | (S)-3-hydroxybutyrolactone | Intramolecular displacement with inversion of configuration. google.com | High optical purity derived from the starting material. google.com |
| Microbiological Methods | Crotonobetaine or γ-butyrobetaine | Stereospecific hydration or hydroxylation by microorganisms or enzymes. nih.govgoogle.com | High stereospecificity. |
Strategies for Site-Specific Deuterium (B1214612) Incorporation at the N-methyl Moiety of Carnitine
Although the target compound's name indicates deuteration on the decanoyl chain, this section adheres to the specified outline concerning deuteration at the N-methyl position. The introduction of deuterium at a specific site, such as one of the N-methyl groups of the carnitine molecule, requires specialized synthetic methods. These isotopically labeled groups are crucial for use as internal standards in mass spectrometry-based analyses.
A primary strategy for introducing a trideuteromethyl (-CD₃) group onto a nitrogen atom is through reductive amination. The Eschweiler-Clarke reaction, a classic method for N-methylation of primary or secondary amines, can be adapted for deuteration. mdpi.com In this modified reaction, a precursor amine is reacted with deuterated formaldehyde (B43269) (CD₂O) and formic acid or a deuterated reducing agent to install the -CD₃ group. For a quaternary amine like carnitine, this would involve methylation of a precursor molecule. The biosynthesis of carnitine starts from ε-N-trimethyllysine, which is formed by the methylation of lysine. wikipedia.orgnih.gov A synthetic analogue of this process could involve a precursor amine which is then quaternized using a deuterated methylating agent.
More modern and versatile methods provide alternatives to traditional reductive amination. For example, a magnesium-catalyzed reduction of carbamates using deuterated pinacolborane (DBpin) can produce N-CD₃ labeled amines with high levels of deuterium incorporation. organic-chemistry.org This approach offers a mild and efficient pathway for synthesizing deuterated amines. Another method involves a palladium-catalyzed process that uses deuterated methanol (B129727) (CD₃OD) as the deuterium source to achieve N-trideuteromethylation of various amines. researchgate.net
In the context of carnitine synthesis, a practical approach would involve synthesizing the (R)-3-hydroxy-4-aminobutyrate precursor and then performing the quaternization of the amino group using a deuterated methylating agent like trideuteromethyl iodide (CD₃I). This ensures the precise and site-specific incorporation of the deuterium label onto the nitrogen atom before the final esterification step.
Advanced Purification and Characterization Techniques for Isotopic Purity and Chemical Identity
Following the synthesis and isotopic labeling, rigorous purification and characterization are essential to ensure the final product meets the high standards required for its use in analytical applications. moravek.com The process must confirm not only the chemical structure and stereochemistry but also the isotopic enrichment and the specific location of the deuterium atoms.
Purification: High-performance liquid chromatography (HPLC) is the predominant technique for the purification of acylcarnitines. epo.org Reversed-phase HPLC is particularly effective for separating the target compound from unreacted starting materials, non-deuterated analogues, and other synthesis byproducts. The use of volatile ion-pairing reagents in the mobile phase can enhance the retention and separation of these highly polar, zwitterionic molecules. moravek.com Solid-phase extraction (SPE) may also be employed as an initial clean-up step to remove major impurities before the final HPLC purification. nih.gov
Characterization: A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is used to confirm the identity and purity of the final compound. rsc.org
High-Resolution Mass Spectrometry (HRMS): Techniques such as electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) are invaluable for determining isotopic purity. nih.gov HRMS can precisely measure the mass-to-charge ratio of the molecule, allowing for the clear distinction between the deuterated (d3) compound and its unlabeled (d0) and partially labeled (d1, d2) counterparts. nih.govresearchgate.net By analyzing the relative intensities of these isotopolog peaks and correcting for natural isotopic contributions, a precise calculation of the isotopic enrichment can be achieved. researchgate.net Tandem mass spectrometry (MS/MS) can further confirm the location of the label by analyzing the fragmentation patterns of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structural integrity of the molecule and verifying the site of deuterium incorporation. rsc.org
²H NMR (Deuterium NMR) can be used to directly observe the deuterium signal, confirming its presence and location within the molecule.
¹³C NMR (Carbon NMR) provides information about the carbon skeleton. The signal for the carbon atom bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a shift in its resonance frequency, further confirming the site of labeling. Site-specific natural isotope fractionation determined by NMR (SNIF-NMR) is a sophisticated application that can provide detailed information on isotope content at specific positions. bohrium.com
| Technique | Purpose | Information Obtained |
|---|---|---|
| HPLC | Purification | Separation of the target compound from impurities, achieving high chemical purity. epo.org |
| HRMS (ESI-MS) | Identity & Isotopic Purity | Accurate mass measurement for molecular formula confirmation; determination of isotopic enrichment by analyzing isotopolog distribution. nih.gov |
| ¹H NMR | Structural Confirmation | Verification of the overall chemical structure and confirmation of deuteration via signal disappearance. |
| ¹³C NMR | Structural Confirmation | Confirmation of the carbon framework and site of labeling through C-D coupling patterns. rsc.org |
Quantitative Analytical Methodologies for Decanoyl 10,10,10,d3 L Carnitine Chloride
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the predominant platform for the precise and sensitive quantification of acylcarnitines in complex biological matrices. The development of robust LC-MS/MS assays is fundamental for the accurate diagnosis and monitoring of inherited metabolic disorders.
Optimization of Chromatographic Separation for Acylcarnitine Isomers
The accurate quantification of acylcarnitines is often complicated by the presence of isobaric and isomeric species, which cannot be distinguished by mass spectrometry alone. nih.govnih.gov Therefore, chromatographic separation is an essential component of a reliable analytical method. nih.gov Reversed-phase chromatography, frequently employing C18 columns, is a widely adopted technique for the separation of acylcarnitines. nih.govresearchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component and an organic solvent, such as acetonitrile, often with additives like formic acid and ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govresearchgate.net The inclusion of an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), has been shown to enhance the separation and sharpness of the peaks. researchgate.net The optimization of the chromatographic conditions, including the gradient profile, flow rate, and column temperature, is critical to achieve baseline separation of clinically relevant isomers, ensuring their accurate individual quantification. nih.govnih.gov
Tandem Mass Spectrometry Parameters for Selective Detection and Quantification
Tandem mass spectrometry (MS/MS) provides a highly selective and sensitive means of detecting acylcarnitines. The most common approach involves positive electrospray ionization (ESI) followed by multiple reaction monitoring (MRM). nih.govnih.gov In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a characteristic product ion is monitored in the third quadrupole. wikipedia.org Acylcarnitines are well-known to produce a common, prominent fragment ion at a mass-to-charge ratio (m/z) of 85, which corresponds to the carnitine moiety after the loss of the acyl group and trimethylamine (B31210). nih.govnih.gov This shared fragment is often used as the product ion for the quantification of a wide range of acylcarnitines. nih.gov
For the specific analysis of Decanoyl-L-carnitine and its deuterated internal standard, the following MRM transitions are typically monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Decanoyl-L-carnitine | 372.2 | 85.1 |
| Decanoyl-10,10,10,d3-L-carnitine | 375.2 | 85.1 |
Data sourced from Giesbertz et al. (2015). nih.gov
The optimization of MS parameters, such as collision energy and cone voltage, is crucial for maximizing the signal intensity of these transitions and achieving the desired sensitivity. nih.gov
Method Validation Parameters: Linearity, Precision, Accuracy, and Detection Limits
The validation of any quantitative analytical method is paramount to ensure the reliability of the generated data. For LC-MS/MS assays of acylcarnitines, validation is performed according to established guidelines and typically includes the assessment of the following parameters:
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. This is typically evaluated by analyzing calibration standards at multiple concentration levels and assessing the correlation coefficient (r²) of the resulting calibration curve. oup.comnih.gov
Precision: This parameter assesses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different concentration levels within the linear range (intra-day and inter-day precision). oup.comnih.gov For acylcarnitine assays, acceptable precision is generally within 15% RSD. nih.govresearchgate.net
Accuracy: Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations or by performing recovery studies in the matrix of interest. oup.comresearchgate.net Recoveries for acylcarnitine analysis are expected to be within a range of 85-115%. researchgate.net
Detection Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the lower limit of quantification (LLOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govsciex.com These are critical parameters for assays intended for the diagnosis of metabolic disorders where early detection of subtle changes in acylcarnitine levels is important. sciex.com
Application of Gas Chromatography-Mass Spectrometry (GC-MS) in Decanoyl-L-carnitine Research
While LC-MS/MS is the more prevalent technique, gas chromatography-mass spectrometry (GC-MS) has also been applied to the analysis of acylcarnitines. A significant challenge in GC-MS analysis is the non-volatile nature of acylcarnitines, which necessitates derivatization prior to analysis. One established method involves the transformation of acylcarnitines into their corresponding acyloxylactone derivatives. nih.govresearchgate.net This derivatization step increases the volatility of the compounds, making them amenable to GC separation. The subsequent analysis by GC with chemical ionization mass spectrometry (GC-CI-MS) allows for the sensitive detection and quantification of a range of acylcarnitines, from short-chain to long-chain species. nih.govresearchgate.net Stable isotope-labeled internal standards, including deuterated forms of acylcarnitines, are essential for accurate quantification in this methodology. nih.govresearchgate.net
Utilization as a Stable Isotope-Labeled Internal Standard in Targeted Acylcarnitine Profiling
Decanoyl-10,10,10,d3-L-carnitine Chloride is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in targeted acylcarnitine profiling. lumiprobe.comcaymanchem.com The use of a SIL-IS is considered the gold standard for quantitative mass spectrometry because it allows for the correction of variations that can occur during sample preparation, chromatography, and ionization. bevital.no The SIL-IS is added to the biological sample at a known concentration at the beginning of the analytical workflow. core.ac.uk Since this compound has nearly identical physicochemical properties to the endogenous Decanoyl-L-carnitine, it behaves similarly throughout the entire analytical process. lumiprobe.com However, due to its increased mass from the deuterium (B1214612) labeling, it can be distinguished from the endogenous analyte by the mass spectrometer. nih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, a highly accurate and precise quantification can be achieved. bevital.no
Sample Preparation Techniques for Complex Biological Matrices in Decanoyl-L-carnitine Analysis
The analysis of acylcarnitines in complex biological matrices such as plasma, serum, or urine requires effective sample preparation to remove interfering substances like proteins and phospholipids, and to concentrate the analytes of interest. nih.govcore.ac.uk Common sample preparation techniques include:
Protein Precipitation: This is a straightforward and widely used method that involves the addition of an organic solvent, typically methanol (B129727) or acetonitrile, to the sample. nih.govcore.ac.uk This causes the proteins to precipitate out of the solution, and the supernatant containing the acylcarnitines can then be collected for analysis. nih.govcore.ac.uk
Solid-Phase Extraction (SPE): SPE is a more selective sample clean-up technique that can be used to isolate and concentrate acylcarnitines from the sample matrix. core.ac.ukmsacl.org Cation-exchange SPE is often employed, as the quaternary amine group of carnitine is positively charged, allowing it to be retained on the sorbent while neutral and anionic interferences are washed away. nih.govmsacl.org The retained acylcarnitines are then eluted with a suitable solvent.
Derivatization: As mentioned in the context of GC-MS, derivatization can be used to improve the chromatographic and mass spectrometric properties of acylcarnitines. nih.govnih.gov Butylation, for example, is a common derivatization strategy in LC-MS/MS analysis that involves converting the carboxyl group of the acylcarnitine to a butyl ester. nih.gov This can enhance ionization efficiency and improve chromatographic retention for certain acylcarnitines. nih.gov
The choice of sample preparation technique depends on the specific requirements of the assay, including the desired level of sensitivity, selectivity, and throughput.
Decanoyl 10,10,10,d3 L Carnitine Chloride in Metabolic Flux Analysis
Tracing of Medium-Chain Fatty Acid Oxidation Dynamics in Cellular and ex vivo Systems
The use of Decanoyl-10,10,10,d3-L-carnitine Chloride allows for precise tracking of medium-chain fatty acid (MCFA) metabolism within cellular and ex vivo models. As a pre-activated fatty acid, this acylcarnitine can readily enter the mitochondrial matrix, where it becomes a substrate for β-oxidation. The deuterium (B1214612) label (d3) does not alter the biochemical properties of the molecule but increases its mass by three daltons, making it easily distinguishable from its endogenous, unlabeled (d0) counterparts by mass spectrometry.
Once inside the mitochondria, the labeled decanoyl group is released from carnitine and converted to decanoyl-CoA. It then undergoes β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. The progression of the d3-label through the β-oxidation pathway can be monitored by measuring the appearance of labeled intermediates. For instance, after four cycles of β-oxidation, the decanoyl (C10) moiety yields five molecules of acetyl-CoA. The initial cycle produces one d3-labeled acetyl-CoA and a labeled octanoyl-CoA (C8). Subsequent cycles continue to produce unlabeled acetyl-CoA until the final cycle, which produces two molecules of acetyl-CoA, one of which retains the d3 label. By quantifying the rate of formation of these labeled products, researchers can determine the flux through the MCFA oxidation pathway.
This technique provides dynamic information on how MCFA oxidation is regulated in response to different stimuli, genetic modifications, or disease states. For example, it can reveal how proliferating cells versus oxidative cells distinctly process fatty acids for energy or biosynthesis.
Table 1: Illustrative Tracking of d3-Label through Medium-Chain Fatty Acid Oxidation
| Metabolite | Labeling State | Description |
|---|---|---|
| Decanoyl-d3-L-carnitine | d3 | The administered isotopic tracer. |
| Decanoyl-d3-CoA | d3 | Labeled substrate entering the β-oxidation spiral. |
| Acetyl-CoA | d3 | Labeled two-carbon unit produced from the terminal end of the fatty acid. |
| Octanoyl-d3-CoA | d3 | Labeled eight-carbon intermediate after the first β-oxidation cycle. |
Assessment of Carnitine Palmitoyltransferase (CPT) I and CPT II Activity using Isotopic Tracers
The carnitine shuttle system, which includes Carnitine Palmitoyltransferase I (CPT I) on the outer mitochondrial membrane and Carnitine Palmitoyltransferase II (CPT II) on the inner mitochondrial membrane, is essential for transporting long-chain fatty acids into the mitochondria for oxidation. While decanoic acid, a medium-chain fatty acid, can cross the mitochondrial membrane independently of CPT I, its carnitine ester, decanoylcarnitine (B1670086), is a direct substrate for the carnitine-acylcarnitine translocase (CACT) and CPT II.
By supplying cells or isolated mitochondria with this compound, researchers can specifically probe the activity of the inner mitochondrial membrane components of the carnitine shuttle. The tracer is transported into the mitochondrial matrix by CACT in exchange for free carnitine. Inside the matrix, CPT II catalyzes the conversion of the labeled decanoylcarnitine back to labeled decanoyl-CoA, releasing free carnitine.
The activity of CPT II can be quantified by measuring the rate of disappearance of Decanoyl-d3-L-carnitine from the system and the corresponding appearance of its downstream metabolic products, such as d3-labeled acetyl-CoA or subsequent TCA cycle intermediates. This method allows for a functional assessment of enzyme activity within an intact biological system. It is particularly valuable for studying inherited disorders of fatty acid oxidation, such as CPT II deficiency, where measuring the flux of specific substrates can provide a more accurate picture of the metabolic defect than traditional enzyme assays on cell lysates.
Table 2: Hypothetical CPT II Activity Assessment using Decanoyl-d3-L-carnitine Chloride
| Condition | Substrate | Measured Flux (nmol/min/mg protein) | Implied CPT II Activity |
|---|---|---|---|
| Control Cells | Decanoyl-d3-L-carnitine | 15.2 ± 1.8 | Normal |
| CPT II Deficient Cells | Decanoyl-d3-L-carnitine | 2.1 ± 0.5 | Severely Reduced |
Elucidation of Acylcarnitine Exchange and Transport Processes Across Cellular Compartments
The transport of acylcarnitines across the mitochondrial inner membrane is a critical control point in fatty acid oxidation. This process is mediated by the carnitine-acylcarnitine translocase (CACT), which facilitates a one-to-one exchange of acylcarnitines for free carnitine. This compound serves as an ideal tool to dissect the kinetics and regulation of this transport mechanism.
By introducing the d3-labeled tracer to the exterior of isolated mitochondria (the cytosolic side), researchers can monitor its real-time transport into the mitochondrial matrix. The rate of accumulation of Decanoyl-d3-L-carnitine inside the mitochondria and the simultaneous efflux of unlabeled carnitine can be precisely measured using liquid chromatography-mass spectrometry (LC-MS). This allows for the determination of key kinetic parameters of the CACT transporter, such as its maximum velocity (Vmax) and substrate affinity (Km).
Furthermore, this approach can reveal the dynamics of acylcarnitine pools between different cellular compartments, such as the cytosol, mitochondria, and peroxisomes. The ability to distinguish the exogenous d3-tracer from the endogenous pool of unlabeled acylcarnitines is crucial for understanding how these pools interact and how their transport is coordinated to meet the cell's energetic demands.
Quantitative Determination of Substrate Flux through Specific Metabolic Junctions
Metabolic flux analysis (MFA) aims to quantify the absolute rates of reactions within a metabolic network. Stable isotope tracers like this compound provide the empirical data needed for these calculations. When the d3-labeled decanoyl moiety is metabolized via β-oxidation, it generates d3-labeled acetyl-CoA. This labeled acetyl-CoA then enters the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate to form citrate (B86180).
The incorporation of the deuterium label can be traced throughout the TCA cycle intermediates. Mass spectrometry can resolve the different mass isotopomers of each intermediate (e.g., M+0, M+1, M+2, M+3), revealing the proportion of molecules that have incorporated the label. This mass isotopomer distribution is a direct function of the relative fluxes of different pathways contributing to that metabolite's pool.
For example, the ratio of labeled to unlabeled citrate provides a direct measure of the contribution of medium-chain fatty acid oxidation to the total acetyl-CoA pool entering the TCA cycle, relative to other sources like glucose or amino acid catabolism. By integrating this isotopic labeling data into comprehensive metabolic models, researchers can calculate the absolute flux (e.g., in units of μmol/g/hr) through specific metabolic junctions, such as the pyruvate (B1213749) dehydrogenase complex, citrate synthase, or pathways branching off the TCA cycle for biosynthesis. This quantitative approach provides a detailed and dynamic map of cellular metabolism.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Decanoylcarnitine |
| Acetyl-CoA |
| Decanoyl-CoA |
| Octanoyl-CoA |
| Citrate |
| L-carnitine |
| Oxaloacetate |
Mechanistic Investigations Utilizing Decanoyl 10,10,10,d3 L Carnitine Chloride
Studies on Mitochondrial Uptake and Intracellular Trafficking of Decanoylcarnitine (B1670086)
The transport of fatty acids into the mitochondrial matrix for β-oxidation is a critical process for cellular energy production. This transport is mediated by the carnitine shuttle system. nih.gov Acylcarnitines, such as decanoylcarnitine, are central to this process, acting as carriers for acyl groups across the inner mitochondrial membrane. avantiresearch.com
Stable isotope tracing using deuterated compounds allows researchers to monitor the movement and distribution of these molecules within biological systems. nih.govnih.gov While studies may utilize simpler labeled molecules like d3-carnitine to track the general carnitine pool, the principles are directly applicable to understanding the trafficking of specific acylcarnitines. nih.govnih.gov Decanoyl-10,10,10,d3-L-carnitine Chloride is used to trace the pathway of medium-chain fatty acids. The process begins with the transport of the acylcarnitine across the plasma membrane, a step mediated by transporters such as the organic cation/carnitine transporter novel 2 (OCTN2). nih.govnih.gov Once inside the cell, the journey to the mitochondria involves a coordinated series of transport proteins.
The use of this compound as an internal standard enables precise quantification of endogenous decanoylcarnitine in different cellular compartments (e.g., cytoplasm vs. mitochondria), providing quantitative data on transport efficiency and subcellular distribution.
| Carnitine Palmitoyltransferase II (CPT-II) | Inner Mitochondrial Membrane | Converts the imported acylcarnitines back into acyl-CoAs within the mitochondrial matrix, releasing them for β-oxidation. nih.gov |
Enzymatic Characterization of Medium-Chain Acyl-CoA Dehydrogenases and Related Enzymes
Medium-chain acyl-CoA dehydrogenase (MCAD) is a key mitochondrial enzyme that catalyzes the initial step of β-oxidation for fatty acids with chain lengths between 6 and 12 carbons. science.gov Genetic deficiencies in the ACADM gene lead to MCAD deficiency (MCADD), the most common inherited disorder of fatty acid oxidation. nih.gov Diagnosis and functional studies of this disorder heavily rely on the analysis of acylcarnitine profiles, where elevated levels of octanoylcarnitine (B1202733) (C8) and decanoylcarnitine (C10) are hallmark biochemical indicators. science.govnih.gov
In this context, this compound serves as a critical analytical tool. It is not typically used as a direct substrate for MCAD, as the enzyme acts on acyl-CoA molecules, not acylcarnitines. nih.gov Instead, its role is to act as an internal standard for the highly accurate and precise quantification of endogenous decanoylcarnitine in patient samples (e.g., blood spots, plasma, or lymphocytes) via tandem mass spectrometry (MS/MS). nih.gov
Functional assays to characterize MCAD activity often involve incubating patient-derived cells or isolated mitochondria with a stable isotope-labeled fatty acid, such as deuterated palmitate. nih.govnih.gov The cells metabolize this precursor, and the resulting labeled acylcarnitine products are measured. In a patient with MCADD, a buildup of labeled C8 and C10 acylcarnitines would be observed. The use of deuterated standards, including this compound, is essential for validating these measurements and establishing the precise metabolic phenotype.
Table 2: Representative Acylcarnitine Profile Changes in MCAD Deficiency
| Acylcarnitine Species | Typical Control Profile | Typical MCADD Profile | Role of Deuterated Standard |
|---|---|---|---|
| Hexanoylcarnitine (C6) | Low / Baseline | Moderately Elevated | Internal standard for C6 quantification. |
| Octanoylcarnitine (C8) | Low / Baseline | Markedly Elevated | Internal standard (e.g., C8-d3) for C8 quantification. |
| Decanoylcarnitine (C10) | Low / Baseline | Elevated | This compound used as an internal standard. |
| C8/C10 Ratio | Low | High | Calculated from accurately quantified C8 and C10 levels. |
Elucidation of Regulatory Mechanisms Governing Decanoylcarnitine Metabolism
Understanding how metabolic pathways are regulated requires the ability to measure changes in metabolite concentrations and flux in response to various stimuli or perturbations. Stable isotope tracers are fundamental to these investigations. nih.gov By introducing a labeled molecule into a biological system, researchers can follow its transformation and incorporation into downstream metabolites, a technique known as metabolic flux analysis.
The use of this compound allows for precise monitoring of the decanoylcarnitine pool. By adding this labeled compound to cell cultures or in vivo models, it can be used to trace the fate of decanoylcarnitine, determining its rate of conversion to other metabolites or its transport between compartments.
More commonly, its role as an internal standard is leveraged to study regulation. For instance, researchers can investigate how factors like diet, hormonal signals, or pharmacological agents affect fatty acid oxidation by measuring the resultant changes in the endogenous decanoylcarnitine pool. The high precision afforded by the deuterated standard ensures that even subtle regulatory effects on the concentration of decanoylcarnitine can be reliably detected, providing insights into the control points of medium-chain fatty acid metabolism.
Comparative Metabolic Studies with Non-Deuterated Decanoylcarnitine in Defined Biological Systems
Comparing the metabolic fate of a deuterated compound with its non-deuterated analog is a powerful method for investigating metabolic pathways and the kinetic isotope effect (KIE). nih.gov The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The bond between carbon and deuterium (B1214612) is stronger than the bond between carbon and hydrogen, which can lead to a slower rate of reactions that involve the cleavage of this bond. nih.gov
In a comparative study, a biological system (e.g., cell culture, isolated mitochondria) would be simultaneously or sequentially incubated with equal amounts of this compound and non-deuterated decanoylcarnitine. Mass spectrometry would then be used to track the disappearance of the parent compounds and the appearance of their respective metabolites over time.
If a metabolic process, such as an oxidation reaction, occurs at or near the C-10 position of the decanoyl chain, a slower rate of metabolism would be expected for the deuterated version compared to the non-deuterated compound. nih.gov This would manifest as a longer metabolic half-life and reduced clearance for the deuterated analog. Such studies can reveal specific enzymatic steps involved in the downstream metabolism of decanoylcarnitine and provide quantitative data on reaction kinetics. The ability to distinguish the two isotopic forms by their mass is the key to this experimental design.
Table 3: Illustrative Data from a Hypothetical Comparative Metabolic Study
| Parameter | Non-Deuterated Decanoylcarnitine | Decanoyl-10,10,10,d3-L-carnitine | Implication |
|---|---|---|---|
| Parent Compound Half-life (t½) | 20 min | 28 min | Slower metabolism of the deuterated compound, suggesting a kinetic isotope effect. |
| Metabolite X Formation Rate (pmol/min) | 5.2 | 3.5 | Reduced rate of formation for the metabolite from the deuterated precursor, indicating the C-10 position is involved in this conversion. |
| Cellular Clearance Rate (mL/min/mg protein) | 0.15 | 0.11 | Lower clearance of the deuterated compound due to its slower metabolic breakdown. |
Theoretical and Computational Approaches in Decanoyl 10,10,10,d3 L Carnitine Research
Kinetic Modeling of Acylcarnitine Turnover and Metabolic Network Analysis
Kinetic modeling provides a mathematical framework to understand the rates of synthesis and degradation of acylcarnitines. These models are crucial for predicting how the metabolic pathway responds to different physiological conditions and substrate availabilities. nih.gov For instance, models based on Michaelis-Menten kinetics can be developed to predict the selectivity of enzymes involved in acylcarnitine synthesis, such as carnitine palmitoyltransferase I (CPT I), when multiple fatty acid substrates are present. nih.gov
By using kinetic constants derived from experiments with single substrates, researchers can create equations that predict the turnover rates for specific acylcarnitines within a mixture. nih.gov These models have shown, for example, that different fatty acids have vastly different fractional turnover rates with respect to acylcarnitine synthesis, a factor determined by enzyme kinetics rather than just the substrate's concentration. nih.gov
Table 1: Key Concepts in Kinetic Modeling of Acylcarnitine Turnover
| Concept | Description | Relevance to Decanoyl-10,10,10,d3-L-carnitine |
| Kinetic Constants (Km, Vmax) | Parameters that describe the affinity of an enzyme for its substrate and the maximum rate of the reaction. | Determine the rate at which decanoyl-CoA is converted to decanoylcarnitine (B1670086) by carnitine acyltransferases. |
| Fractional Turnover Rate | The fraction of a metabolic pool that is replaced per unit of time. | Quantifies the dynamic state of the decanoylcarnitine pool, reflecting its synthesis and utilization rates. nih.gov |
| Multi-substrate Models | Mathematical models that account for the competition between multiple substrates for the same enzyme. nih.gov | Predicts the synthesis rate of decanoylcarnitine in the presence of other fatty acyl-CoAs of varying chain lengths. |
| Metabolic Flux | The rate of turnover of molecules through a metabolic pathway. | Can be determined for pathways involving decanoylcarnitine to understand the flow of medium-chain fatty acids. |
Integration of Isotope Tracing Data with Systems Biology Models
The use of stable isotope-labeled compounds like Decanoyl-10,10,10,d3-L-carnitine Chloride is a cornerstone of modern metabolomics and systems biology. nih.gov Isotope tracing experiments involve introducing the labeled compound into a biological system and tracking the appearance of the isotope label in downstream metabolites. This allows for the unambiguous tracing of atoms through complex metabolic networks. monash.edu
The data generated from these experiments, typically using liquid chromatography-mass spectrometry (LC-MS/MS), provides quantitative information on metabolic fluxes. nih.govnih.gov For Decanoyl-10,10,10,d3-L-carnitine, the deuterium (B1214612) label (d3) acts as a tracer, allowing researchers to follow the decanoyl moiety as it is transported into the mitochondria, undergoes β-oxidation, and its products enter other pathways like the TCA cycle. nih.gov
Systems biology models integrate this rich isotopic data to build a comprehensive, dynamic picture of metabolism. monash.edu These computational models can range from relatively simple flux ratio calculations to complex, genome-scale metabolic models (GEMs). nih.gov By fitting the model to the experimental isotope tracing data, researchers can quantify fluxes through various pathways, identify active metabolic routes, and gain insights into how metabolic networks are regulated. monash.edunih.gov This approach is invaluable for understanding the metabolic reprogramming that occurs in diseases like diabetes, cardiovascular disorders, and inborn errors of metabolism. metwarebio.comnih.gov
Table 2: Workflow for Isotope Tracing and Systems Biology Modeling
| Step | Description | Example with Decanoyl-10,10,10,d3-L-carnitine |
| 1. Tracer Administration | Introduce the stable isotope-labeled compound into the biological system (e.g., cell culture, animal model). | Cells are incubated with media containing this compound. |
| 2. Sample Collection & Analysis | Collect biological samples (e.g., plasma, tissues, cells) over time and analyze them using mass spectrometry to measure the incorporation of the isotope label into various metabolites. nih.gov | Metabolites are extracted and analyzed by LC-MS/MS to detect deuterated downstream products of decanoylcarnitine metabolism. |
| 3. Data Processing | Identify labeled metabolites and quantify the extent of labeling in each. | Detect and quantify labeled acetyl-CoA, propionyl-CoA, and subsequent TCA cycle intermediates. |
| 4. Model Integration | Input the quantitative labeling data into a computational model of metabolism. | The measured isotopic enrichment patterns are used to constrain the fluxes in a metabolic network model. |
| 5. Flux Quantification | The model calculates the rates (fluxes) of the metabolic reactions that best explain the observed isotope tracing data. nih.gov | The model quantifies the rate of medium-chain fatty acid oxidation and its contribution to the TCA cycle. |
Computational Predictions of Enzyme-Substrate Interactions and Specificity for Acylcarnitine Species
Computational methods are increasingly used to predict the interactions between metabolic enzymes and their substrates, which is a complex and costly process to establish experimentally. nih.govresearchgate.net Techniques like molecular docking and machine learning can screen large libraries of compounds and enzymes to identify likely pairs. researchgate.netnih.gov
Molecular docking simulates the binding of a substrate, such as an acylcarnitine, into the active site of an enzyme. nih.gov This approach can predict the binding affinity and conformation of the substrate, providing insights into whether a reaction is likely to occur. For acylcarnitines, this can be used to study the specificity of the carnitine acyltransferases (CPT I, CPT II, and CrAT) for different acyl chain lengths. For instance, docking simulations could compare the binding energy of decanoylcarnitine to that of other acylcarnitines within the CPT II active site to understand substrate preference.
Machine learning and artificial intelligence offer another powerful approach. nih.gov By training algorithms on existing data of known enzyme-substrate interactions, these models can learn to predict new interactions based on the molecular features of the enzyme and substrate. nih.govresearchgate.net Such models can be used to identify enzymes that might interact with specific acylcarnitine species or to predict how mutations in an enzyme might alter its substrate specificity, which is crucial for understanding the molecular basis of metabolic diseases. nih.gov These predictive tools help accelerate the discovery process and guide experimental validation. nih.gov
Emerging Research Frontiers and Methodological Advancements for Decanoyl 10,10,10,d3 L Carnitine Chloride
Development of Novel Spectroscopic and Mass Spectrometric Techniques for Enhanced Isotopic Detection and Resolution
The precise quantification of acylcarnitines relies heavily on stable isotope dilution mass spectrometry, where compounds like Decanoyl-10,10,10,d3-L-carnitine Chloride serve as ideal internal standards. medchemexpress.com The evolution of mass spectrometric techniques has been pivotal in improving the sensitivity and specificity of these analyses.
Tandem mass spectrometry (MS/MS) has been a foundational technology for acylcarnitine analysis for over three decades. iu.edunih.gov This method often involves flow-injection analysis and detection using a precursor ion scan, which identifies all compounds that produce a common fragment ion upon collision-induced dissociation. iu.eduelsevierpure.com For acylcarnitines, this characteristic fragment is typically at a mass-to-charge ratio (m/z) of 85. nih.gov
More advanced methods utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This approach offers superior specificity by separating isomeric and isobaric species before detection, which is a significant challenge in acylcarnitine profiling. iu.edunih.gov High-resolution mass spectrometry (HR-MS) further enhances these capabilities by providing highly accurate mass measurements, which aids in confirming the elemental composition of analytes and improving the resolution between the isotopically labeled standard and the endogenous analyte. rsc.org A proposed strategy using LC-ESI-HR-MS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) allows for the precise determination of isotopic enrichment by extracting and integrating the isotopic ions from full scan mass spectrometry data. rsc.org
These methodological advancements are critical for resolving the deuterated signal of this compound from the natural isotopic abundance of the unlabeled decanoylcarnitine (B1670086), ensuring accurate quantification even at low concentrations. nih.govresearchgate.net
| Technique | Principle | Advantage for Isotopic Detection | Reference |
|---|---|---|---|
| Tandem Mass Spectrometry (MS/MS) | Measures fragment ions from a selected precursor ion. Often uses a precursor ion scan for the common carnitine fragment (m/z 85). | Well-established, robust method for screening and quantification. | iu.edunih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographically separates analytes before MS/MS detection, often using Multiple Reaction Monitoring (MRM). | Separates isomers and isobars, reducing interferences and improving specificity. | nih.gov |
| High-Resolution Mass Spectrometry (HR-MS) | Provides highly accurate mass measurements of ions. | Allows for precise determination of isotopic enrichment and confident differentiation of labeled and unlabeled species. | rsc.org |
Integration with Multi-Omics Data for Holistic Metabolic Understanding (e.g., Metabolomics and Proteomics)
To achieve a comprehensive understanding of metabolic systems, data from acylcarnitine profiling (a subset of metabolomics) is increasingly being integrated with other omics datasets, such as proteomics, genomics, and transcriptomics. frontiersin.orgnih.gov This multi-omics approach provides a more holistic view of cellular function by connecting changes in metabolite levels with alterations in protein expression and gene regulation. arxiv.orgmdpi.com
The integration of metabolomics and proteomics, for example, can reveal how changes in enzyme levels (proteomics) correlate with the concentrations of their substrates and products (metabolomics). nih.gov By analyzing these datasets together, researchers can construct protein-metabolite interaction networks, which help to elucidate the functional consequences of changes in protein expression on metabolic pathways. nih.govnih.gov For instance, identifying correlations between specific acylcarnitine species and proteins involved in fatty acid metabolism can provide deeper insights into metabolic regulation and dysregulation. nih.gov
This integrated approach is powerful for understanding complex biological states where alterations occur across multiple molecular layers. nih.gov By combining different omics platforms, researchers can identify patterns and relationships that are not apparent from a single data source, leading to the discovery of novel biomarkers and a more complete picture of metabolic pathways. frontiersin.orgarxiv.org
| Omics Layers | Integrated Data Types | Potential Insights | Reference |
|---|---|---|---|
| Metabolomics & Proteomics | Acylcarnitine profiles, protein abundance levels. | Correlating enzyme levels with metabolite concentrations to understand pathway flux and regulation. | nih.govnih.gov |
| Genomics, Transcriptomics, & Metabolomics | Gene variants, mRNA levels, metabolite concentrations. | Linking genetic predispositions to changes in gene expression and resulting metabolic phenotypes. | frontiersin.orgnih.gov |
| Multiple Omics Layers | Genomic, transcriptomic, proteomic, and metabolomic measurements from a single sample. | Constructing comprehensive models of biological systems for disease subtyping and biomarker discovery. | nih.gov |
Exploration of Decanoyl-10,10,10,d3-L-carnitine's Role in Niche Biological Processes and Non-Pathological Contexts
While acylcarnitines are well-known biomarkers for inborn errors of metabolism, research is increasingly exploring their roles in a variety of other biological contexts, including normal physiological responses. nih.govescholarship.orgnih.gov Decanoylcarnitine, as a medium-chain acylcarnitine, is involved in these diverse functions. hmdb.ca Its labeled form, this compound, is a critical tool for tracing its flux and metabolism in these processes.
In non-pathological contexts, acylcarnitine levels are dynamic. For example, during moderate-intensity exercise, the plasma concentrations of medium-chain acylcarnitines, including decanoylcarnitine (C10:0), can increase significantly. nih.gov This reflects an acceleration of fuel use that is not perfectly coupled with mitochondrial energy demand, and these molecules may play a role in supporting lipid oxidation in muscle tissue. escholarship.orgnih.gov
| Biological Context | Observed Role/Function | Significance | Reference |
|---|---|---|---|
| Moderate Exercise | Plasma levels increase significantly; may support lipid oxidation. | Highlights a dynamic role in physiological energy management beyond baseline metabolism. | nih.gov |
| Brain Metabolism | Involved in lipid synthesis, membrane stability, and neurotransmission. | Suggests potential neuroprotective functions and roles in maintaining brain health. | researchgate.net |
| Metabolic Signaling | Reflects the flux of fatty acids and amino acids, acting as metabolic intermediates. | Serves as a sensitive indicator of the cellular metabolic state. | nih.govnih.gov |
Standardization and Interlaboratory Harmonization of Decanoylcarnitine Research Methodologies
The widespread use of acylcarnitine analysis in clinical diagnostics and research necessitates the standardization of methodologies to ensure that results are accurate, reliable, and comparable across different laboratories. iu.edu The American College of Medical Genetics and Genomics (ACMG) has published technical standards that provide a resource for best practices in acylcarnitine analysis, interpretation, and reporting. iu.eduelsevierpure.com
Key areas for standardization include sample preparation, the choice of internal standards, analytical methods, and quality control procedures. iu.edu For instance, acylcarnitines can be analyzed as butyl-esters, methyl-esters, or without derivatization, and each method has its own performance characteristics. iu.edu The use of appropriate isotopically labeled internal standards, such as this compound, is a cornerstone of accurate quantification. caymanchem.comnih.gov
Harmonization efforts aim to reduce interlaboratory variation in measurement results. This is crucial for establishing reliable reference intervals and for the consistent diagnosis and monitoring of metabolic disorders. iu.edu While tandem mass spectrometry remains a valid and widely used approach, alternative methods using liquid chromatographic separation are being employed to resolve isomers, further highlighting the need for standardized protocols that address the specific analytical challenges of acylcarnitine profiling. nih.gov Adherence to these standards helps ensure that acylcarnitine analysis provides clinically meaningful results, regardless of where the test is performed. iu.eduelsevierpure.com
| Area of Standardization | Key Considerations | Importance | Reference |
|---|---|---|---|
| Sample Preparation | Choice of derivatization method (e.g., butylation) or use of underivatized analysis. | Affects ionization efficiency and analytical sensitivity. | iu.edu |
| Internal Standards | Use of stable isotope-labeled compounds corresponding to the analytes of interest. | Corrects for matrix effects and variations in sample processing and instrument response, ensuring accuracy. | nih.gov |
| Analytical Method | Selection of flow-injection MS/MS versus LC-MS/MS. | LC-MS/MS provides separation of isomers, leading to higher specificity for certain acylcarnitines. | iu.edunih.gov |
| Data Interpretation & Reporting | Use of established reference intervals and consistent reporting formats. | Ensures that results are interpreted correctly and are comparable between different healthcare providers and laboratories. | elsevierpure.com |
Q & A
Q. What is the biochemical role of Decanoyl-10,10,10,d3-L-carnitine Chloride in fatty acid metabolism studies?
This deuterated carnitine derivative facilitates isotopic tracing of mitochondrial β-oxidation pathways. It acts as a substrate analog, enabling researchers to track the incorporation of deuterium-labeled decanoic acid into acyl-carnitine intermediates via LC-MS/MS. Its use is critical for distinguishing endogenous metabolites from experimental inputs, particularly in flux analysis .
Q. What are the recommended storage and handling protocols for this compound?
Store the lyophilized form at 0–6°C to maintain stability, avoiding prolonged exposure to humidity. For dissolved aliquots (e.g., in DMSO), aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation. Always use inert atmospheres (argon/nitrogen) when handling to minimize oxidation .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its high specificity for deuterium-labeled compounds. Employ hydrophilic interaction liquid chromatography (HILIC) columns to separate isotopic analogs and use MRM transitions targeting m/z 315.45 → 85.1 (unlabeled) and m/z 318.46 → 85.1 (d3-labeled) for quantification .
Advanced Research Questions
Q. How to design a kinetic study using this compound to investigate mitochondrial β-oxidation inhibition?
- Experimental Setup : Incubate isolated mitochondria with 10–100 µM deuterated carnitine derivative and measure time-dependent accumulation of d3-labeled acyl-carnitines via LC-MS/MS.
- Controls : Include unlabeled Decanoyl-L-carnitine Chloride to assess isotopic interference and etomoxir (CPT1 inhibitor) to validate pathway specificity.
- Data Interpretation : Calculate flux rates using compartmental modeling, correcting for natural isotope abundance and matrix effects .
Q. How to resolve contradictions in metabolic flux data generated with this compound?
- Purity Verification : Confirm isotopic purity (>98% d3) via NMR or high-resolution MS to rule out unlabeled contaminants .
- Solubility Optimization : For in vitro assays, pre-solubilize in warm PBS (37°C) with brief sonication. If precipitation occurs, add co-solvents like cyclodextrins (<0.1% w/v) .
- Orthogonal Validation : Cross-validate flux results with radiolabeled [¹⁴C]-decanoate assays or genetic silencing of CPT1A .
Q. How to integrate lipidomics data with deuterium tracing to map metabolic network perturbations?
- Workflow : Combine targeted LC-MS/MS quantification of d3-carnitine derivatives with untargeted lipidomics (e.g., shotgun lipidomics) to identify compensatory pathways.
- Bioinformatics Tools : Use platforms like MetaboAnalyst or XCMS Online for pathway enrichment analysis. Cross-reference with transcriptomic data (e.g., CPT1A/B expression) to validate mechanistic hypotheses .
Q. What strategies mitigate interference from endogenous carnitine pools in tracer studies?
- Pre-Treatment : Deplete endogenous carnitine via CRISPR-mediated knockout of carnitine transporters or pharmacological inhibition (e.g., mildronate).
- Dose-Response Calibration : Titrate deuterated compound concentrations to ensure isotopic excess (>10-fold above endogenous levels) without inducing cytotoxicity .
Methodological Notes
- Safety Protocols : Refer to SDS guidelines (UN3265) for corrosive liquid handling. Use fume hoods, nitrile gloves, and eye protection during preparation .
- Data Reproducibility : Document batch-specific certificates of analysis (COA) for isotopic purity and solubility profiles. Request COAs directly from suppliers if unavailable online .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
